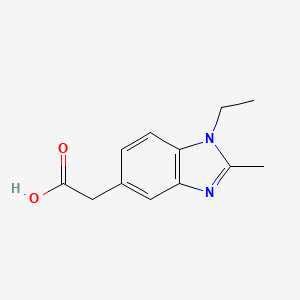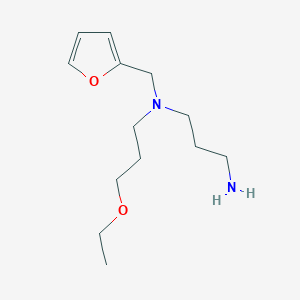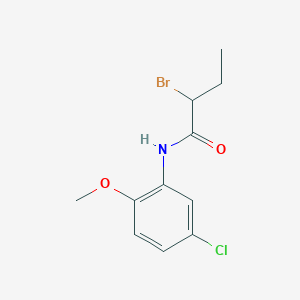![molecular formula C17H19N3O2 B3082128 1-[6-(3-Methylphenyl)pyrimidin-4-yl]piperidine-4-carboxylic acid CAS No. 1119451-54-5](/img/structure/B3082128.png)
1-[6-(3-Methylphenyl)pyrimidin-4-yl]piperidine-4-carboxylic acid
Descripción general
Descripción
“1-[6-(3-Methylphenyl)pyrimidin-4-yl]piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C17H19N3O2 and a molecular weight of 297.35 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring attached to a pyrimidinyl group and a methylphenyl group . More detailed structural analysis would require additional information such as NMR or X-ray crystallography data.Aplicaciones Científicas De Investigación
Anti-Angiogenic and DNA Cleavage Activities
Research on novel derivatives of piperidine-4-carboxamide, closely related to 1-[6-(3-Methylphenyl)pyrimidin-4-yl]piperidine-4-carboxylic acid, has shown significant potential in anti-angiogenic and DNA cleavage activities. These derivatives have demonstrated the ability to inhibit blood vessel formation in the chick chorioallantoic membrane model and exhibit varied DNA binding/cleavage capabilities, indicating potential as anticancer agents due to their dual effects (Kambappa et al., 2017).
Antibacterial Properties
Derivatives of piperidine containing pyrimidine imines have been synthesized and shown to possess antibacterial activity. The structural variations of these compounds, including the presence of the piperidine unit, contribute to their antibacterial efficacy (Merugu et al., 2010).
Aurora Kinase Inhibition
Compounds structurally similar to this compound have been identified as Aurora kinase inhibitors, suggesting their potential use in cancer treatment. Aurora kinases are essential for cell proliferation, and their inhibition can be a valuable strategy in cancer therapy (ヘンリー,ジェームズ, 2006).
Anti-inflammatory Applications
A series of compounds including pyrimidin-4-yl derivatives have been synthesized and tested for anti-inflammatory activity. The structural properties of these derivatives, which share similarities with this compound, contribute to their effectiveness in reducing inflammation (Chaydhary et al., 2015).
Anticancer Potential
Compounds structurally related to the molecule have been synthesized and evaluated for their anticancer activities. The presence of piperidine/pyrrolidine at the end of the C-6 chain, along with other structural modifications, has shown to increase the anticancer activities of these molecules (Singh & Paul, 2006).
Propiedades
IUPAC Name |
1-[6-(3-methylphenyl)pyrimidin-4-yl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-12-3-2-4-14(9-12)15-10-16(19-11-18-15)20-7-5-13(6-8-20)17(21)22/h2-4,9-11,13H,5-8H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCUXDZVAJLNNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NC=N2)N3CCC(CC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[3-(2-Aminoethyl)-5-methyl-1H-indol-2-YL]-ethyl}-N,N-dimethylamine](/img/structure/B3082049.png)
![[9-methoxy-2-(3-methoxyphenyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetic acid](/img/structure/B3082055.png)


![1-[6-(3-Fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B3082075.png)
![3-{[6-(4-Methylphenyl)pyrimidin-4-YL]-amino}benzoic acid](/img/structure/B3082083.png)
![(2E)-3-[3-(1H-imidazol-1-ylmethyl)-4-methoxyphenyl]acrylic acid](/img/structure/B3082087.png)
![10,11-dimethoxy-8-oxo-5,8,13,13a-tetrahydro-6H-isoquino[3,2-a]isoquinoline-13-carboxylic acid](/img/structure/B3082095.png)
![2,3-dimethoxy-8-oxo-5,8,13,13a-tetrahydro-6H-isoquino[3,2-a]isoquinoline-13-carboxylic acid](/img/structure/B3082098.png)
![4-[(4-Methyl-2-pyrrolidin-1-ylquinolin-6-yl)amino]-4-oxobutanoic acid](/img/structure/B3082104.png)
![4-(3-{[Sec-butyl(methyl)amino]methyl}phenyl)-piperidin-4-OL](/img/structure/B3082111.png)

![3-{[6-(4-Methylphenyl)pyridazin-3-YL]-amino}benzoic acid](/img/structure/B3082133.png)
![(2E)-3-{4-Methoxy-3-[(2-methyl-1H-imidazol-1-YL)-methyl]phenyl}acrylic acid](/img/structure/B3082144.png)